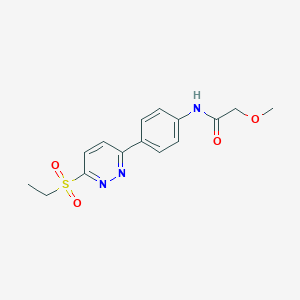

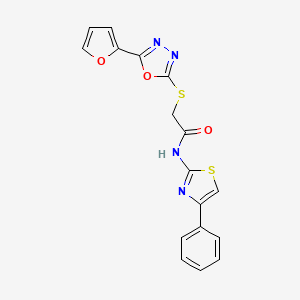

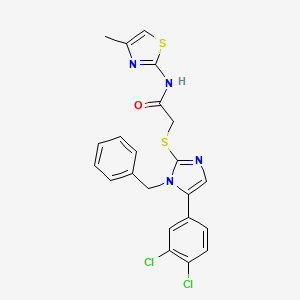

![molecular formula C29H28N2O7 B2651927 1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate CAS No. 1351663-49-4](/img/structure/B2651927.png)

1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

1,4-Dioxane can be synthesized through the dimerization of ethylene oxide or ethylene glycol (or polyethylene glycol ether) in the presence of an acid catalyst . The catalyst can be sulfuric acid, boron trifluoride, or sodium bisulfate .Molecular Structure Analysis

The 3D structure of 1,4-Dioxane can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

1,4-Dioxane has a molecular formula of C4H8O2 and a molar mass of 88.106 g·mol−1 . It has a melting point of 11.8 °C and a boiling point of 101.1 °C . It is miscible in water .Aplicaciones Científicas De Investigación

Azo Polymers for Optical Storage Applications

Research conducted by Meng et al. (1996) explores the synthesis and copolymerization of nitrophenyl benzoate derivatives in dioxane, revealing their applications in reversible optical storage. These azo polymers exhibit significant photoinduced birefringence, suggesting their potential for high-density optical data storage. The cooperative motion of polar side groups in these amorphous polymers enhances the photoinduced birefringence, showcasing a novel mechanism for optical information encoding and retrieval (Meng, Natansohn, Barrett, & Rochon, 1996).

Crystal Engineering of Supramolecular Assemblies

Arora and Pedireddi (2003) delve into the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules. This study highlights the potential of these assemblies in the development of novel materials with specific host-guest interactions, offering insights into the design of materials for molecular recognition and catalysis (Arora & Pedireddi, 2003).

Advances in Organic Synthesis

Wnuk, Rios, Khan, and Hsu (1996) present methodologies for the synthesis of α-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones. This research demonstrates a mild and efficient strategy for the introduction of fluorine into organic molecules, a critical step in the synthesis of pharmaceuticals and agrochemicals (Wnuk, Rios, Khan, & Hsu, 1996).

Functional Models for Methane Monooxygenases

Sankaralingam and Palaniandavar (2014) investigate diiron(III) complexes as functional models for methane monooxygenases, focusing on the effect of the capping ligand on the hydroxylation of alkanes. Their findings contribute to the understanding of how these enzyme mimics can be tuned for selective oxidation reactions, relevant for industrial applications in bioremediation and chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Liquid Crystal Materials for Electronic Displays

Haramoto and Kamogawa (1990) synthesize and characterize dioxane derivatives exhibiting ferroelectric liquid crystal behavior. Such materials are essential for the development of advanced electronic displays, offering improved image quality and device efficiency (Haramoto & Kamogawa, 1990).

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dioxane;ethyl 3-[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-8-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5.C4H8O2/c1-2-30-25(29)17-6-3-7-18(12-17)27-14-20-21(31-15-27)9-8-19-23(28)22(32-24(19)20)11-16-5-4-10-26-13-16;1-2-6-4-3-5-1/h3-13H,2,14-15H2,1H3;1-4H2/b22-11-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJYEZYSFTVOJJ-RDNBWONGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

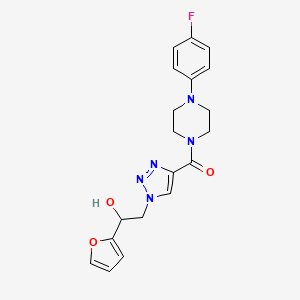

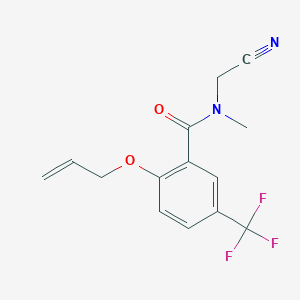

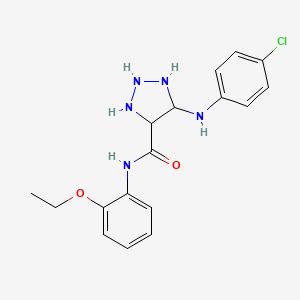

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

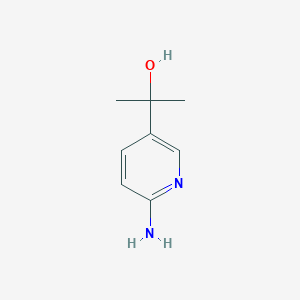

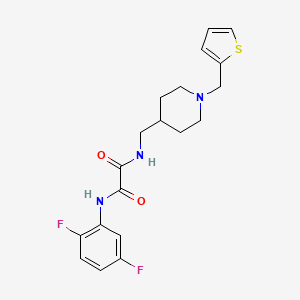

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)

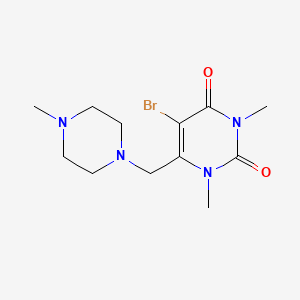

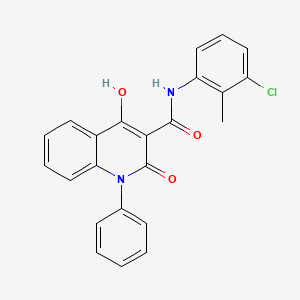

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)